N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

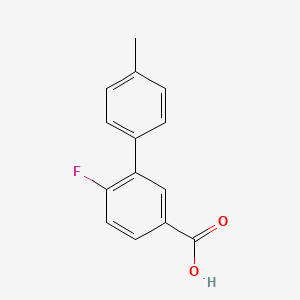

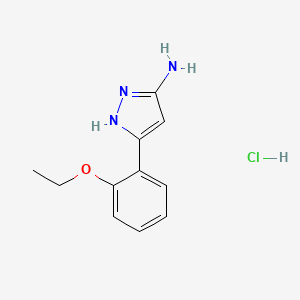

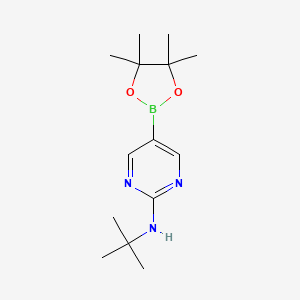

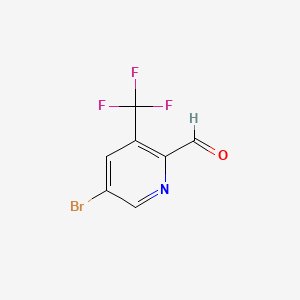

“N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C14H24BN3O2 . It has a molecular weight of 277.17 g/mol . This compound is related to boronic acids and derivatives .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic ring system, attached to a tert-butyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.17 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 277.1961572 g/mol . It has a topological polar surface area of 56.3 Ų and a complexity of 331 .Aplicaciones Científicas De Investigación

Drug Delivery Systems

The modification of hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) leads to the creation of a reactive oxygen species (ROS)-responsive drug delivery system. In this system, curcumin (a natural compound with anti-inflammatory and antioxidant properties) is encapsulated within curcumin-loaded nanoparticles (HA@CUR NPs). Here’s why this system is noteworthy:

- Anti-Inflammatory and Antioxidant Effects : HA@CUR NPs retain the antimicrobial efficacy of curcumin while providing pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro. This makes them promising candidates for treating periodontitis .

Suzuki–Miyaura Coupling

Boron-containing compounds play a crucial role in Suzuki–Miyaura cross-coupling reactions, which are widely used for carbon–carbon bond formation. 2-t-Butylaminopyrimidine-5-boronic acid, pinacol ester serves as a valuable boron reagent in these reactions. Its mild reaction conditions and functional group tolerance make it an excellent choice for constructing complex organic molecules .

Catalytic Protodeboronation

In synthetic chemistry, boronic esters are essential intermediates. The protodeboronation of pinacol boronic esters allows for the introduction of boron-containing functional groups into various molecules2-t-Butylaminopyrimidine-5-boronic acid, pinacol ester participates in such transformations, enabling the synthesis of diverse compounds .

Propiedades

IUPAC Name |

N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BN3O2/c1-12(2,3)18-11-16-8-10(9-17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQNGIXCPKOTOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675226 |

Source

|

| Record name | N-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

CAS RN |

1218791-43-5 |

Source

|

| Record name | N-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567079.png)

![2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B567082.png)

![3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567089.png)